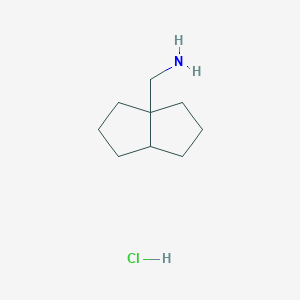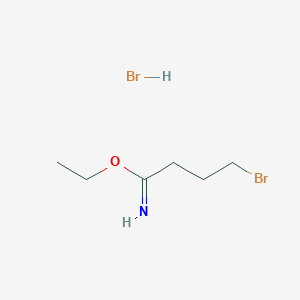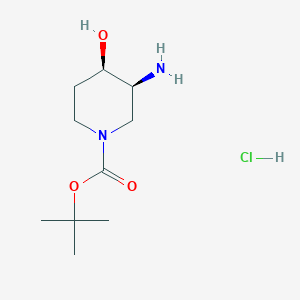
(cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride, commonly referred to as cis-HPA-HCl, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline solid that is soluble in water and other organic solvents. Cis-HPA-HCl has been used in many studies for its ability to bind to proteins, receptors, and other molecules, making it a useful tool for studying biological processes. In
Wissenschaftliche Forschungsanwendungen
Cis-HPA-HCl has been used in a variety of scientific research applications. It has been used as a ligand in studies of protein-receptor interactions, as a substrate in enzyme kinetics studies, and as a fluorescent probe in studies of cellular processes. In addition, it has been used as a model compound in studies of drug-receptor interactions, as a fluorescent probe in studies of membrane transport, and as a tool for studying the structure and function of proteins.
Wirkmechanismus
Cis-HPA-HCl binds to various proteins and receptors in the body, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors by forming hydrogen bonds and hydrophobic interactions. These interactions allow cis-HPA-HCl to modulate the activity of these receptors and, in turn, affect the activity of various biochemical pathways in the body.
Biochemical and Physiological Effects
Cis-HPA-HCl has been shown to modulate the activity of various biochemical pathways in the body. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, it has been shown to modulate the activity of the serotonin 5-HT2A receptor and the dopamine D2 receptor. These effects can lead to changes in mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-HPA-HCl has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in a variety of solvents. In addition, it is relatively inexpensive and easy to obtain. However, it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are a variety of potential future directions for the use of cis-HPA-HCl in scientific research. It could be used as a tool for studying the structure and function of various proteins and receptors. It could also be used in studies of drug-receptor interactions, as a fluorescent probe in studies of cellular processes, and as a tool for studying the effects of various drugs on biochemical pathways in the body. Additionally, it could be used in studies of enzyme kinetics and to study the effects of various drugs on neurotransmitter systems.
Synthesemethoden
Cis-HPA-HCl can be synthesized using a variety of methods. One method involves reacting a primary amine with a chloroalkyl halide in the presence of a base. This reaction produces a secondary amine, which is then reacted with a chloroalkyl halide in the presence of a base to produce a tertiary amine. This tertiary amine is then reacted with hydrochloric acid to produce cis-HPA-HCl. Another method involves reacting a primary amine with a halogenated carboxylic acid in the presence of a base. This reaction produces a secondary amine, which is then reacted with a halogenated carboxylic acid in the presence of a base to produce a tertiary amine. This tertiary amine is then reacted with hydrochloric acid to produce cis-HPA-HCl.
Eigenschaften
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9-5-1-3-8(9)4-2-6-9;/h8H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAWUSGNTYXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(cis-Hexahydro-3a(1H)-pentalenylmethyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)

![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
